5-((2-Amino-4-hydroxy-5-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid
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Overview
Description
5-((2-Amino-4-hydroxy-5-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid is a complex azo compound. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in dyes and pigments due to their vivid colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azo compounds typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this specific compound, the process might involve:
Diazotization: The aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound to form the azo bond.
Industrial Production Methods
In industrial settings, the production of such complex azo compounds involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include:
Temperature Control: Maintaining low temperatures during diazotization to prevent decomposition.
pH Control: Adjusting the pH to optimize the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
Azo compounds can undergo various chemical reactions, including:
Reduction: Azo compounds can be reduced to amines using reducing agents like sodium dithionite.
Oxidation: They can be oxidized to form azoxy compounds.
Substitution: Aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, zinc dust, and hydrochloric acid.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Reduction Products: Amines.
Oxidation Products: Azoxy compounds.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Azo compounds, including this specific compound, have various applications in scientific research:
Chemistry: Used as dyes and pigments in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in textile dyeing, printing inks, and plastics.
Mechanism of Action
The mechanism of action of azo compounds involves the interaction of the azo group with molecular targets. The azo bond can undergo cleavage, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include:
Enzymatic Reduction: Reduction by enzymes to form amines.
Oxidative Cleavage: Oxidation to form reactive species.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid.
Sudan III: Employed in lipid staining.
Uniqueness
This compound’s uniqueness lies in its complex structure with multiple azo groups and sulfonic acid functionalities, which may impart specific properties such as solubility, stability, and color intensity.
Properties
CAS No. |
94021-34-8 |
---|---|
Molecular Formula |
C40H29N11O18S4 |
Molecular Weight |
1080.0 g/mol |
IUPAC Name |
5-[[2-amino-4-hydroxy-5-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C40H29N11O18S4/c41-28-18-34(52)32(47-44-23-5-1-21(2-6-23)42-29-11-9-25(50(54)55)15-35(29)71(61,62)63)19-31(28)46-48-33-17-27(70(58,59)60)13-20-14-37(73(67,68)69)39(40(53)38(20)33)49-45-24-7-3-22(4-8-24)43-30-12-10-26(51(56)57)16-36(30)72(64,65)66/h1-19,42-43,52-53H,41H2,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69) |
InChI Key |
ONKAQVKGLACWNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=C(C(=C3)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C(=C5O)N=NC6=CC=C(C=C6)NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)N)O |
Origin of Product |
United States |
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